molecular formula C21H20BrO2P B1630933 (2-Carboxyethyl)triphenylphosphonium bromide CAS No. 51114-94-4

(2-Carboxyethyl)triphenylphosphonium bromide

Cat. No. B1630933
CAS RN: 51114-94-4
M. Wt: 415.3 g/mol
InChI Key: BVKRDNIULHRLCO-UHFFFAOYSA-N
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Patent
US04052512

Procedure details

A solution of 90 g. of triphenylphosphine and 50 g. of 3-bromopropionic acid in 550 ml. of acetonitrile was refluxed for two days. The reaction mixture was then distilled under reduced pressure to remove acetonitrile, and the residue was stirred well together with diethyl ether, and then the upper ethereal layer remoVed by decantation. The operation was repeated twice to form the crystalline product, which was recrystallised from acetonitriles, yield of the title compound: 115 g, m.p. 195°-198° C. Infra-red (hereinafter abbreviated to IR) absorption spectrum (potassium bromide tablet) 2880, 1740, 1434, 1382, 1322, 1230, 1105, 745, 690, 520 and 505 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24]>C(#N)C>[Br-:20].[C:23]([CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([OH:25])=[O:24] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred well together with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetonitrile
CUSTOM
Type
CUSTOM
Details
the upper ethereal layer remoVed by decantation
CUSTOM
Type
CUSTOM
Details
to form the crystalline product, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetonitriles, yield of the title compound
CUSTOM
Type
CUSTOM
Details
Infra-red (hereinafter abbreviated to IR) absorption spectrum (potassium bromide tablet) 2880, 1740, 1434, 1382, 1322, 1230, 1105, 745, 690, 520 and 505 cm-1

Outcomes

Product
Name
Type
Smiles
[Br-].C(=O)(O)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.